![molecular formula C15H14N4O4 B2748765 methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate CAS No. 899415-43-1](/img/structure/B2748765.png)
methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, which is a type of polycyclic aromatic compound with multiple rings . It also contains a carbonyl group (C=O), an amine group (NH), and a methyl group (CH3), which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, with the carbonyl, amine, and methyl groups attached at specific positions. The exact structure would depend on the locations of these groups on the ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl, amine, and methyl groups. The carbonyl group is often involved in reactions such as nucleophilic addition and reduction, while the amine group can participate in reactions such as acid-base reactions and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amine groups could impact its solubility in different solvents, while the aromatic ring system could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrrolopyrimidine Derivatives : A study outlines the synthesis route for methyl esters of pyrrolo[2,3-d]pyrimidine derivatives, emphasizing their potential fungicidal properties. This synthesis involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, resulting in compounds that could serve as starting materials for further chemical transformations (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Antitumor Activity : LY231514, a compound based on the pyrrolo[2,3-d]pyrimidine structure, inhibits multiple folate-requiring enzymes, demonstrating significant antitumor activity. This compound, through its inhibition of key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), showcases the therapeutic potential of pyrrolopyrimidine derivatives in cancer treatment (Shih et al., 1997).
Chemical Properties and Reactions
Interaction with Glycine Esters : Research into the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the discovery of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These findings highlight the compound's reactivity and potential for creating biologically active molecules (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Methylglyoxal and Glyoxal Chemistry : Although not directly related to the compound , research on methylglyoxal and glyoxal in food and living organisms provides context on the reactive carbonyl species, which are crucial in understanding the broader chemical behaviors and implications of related compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Propriétés
IUPAC Name |
methyl 2-[(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-18-10(14(21)16-8-12(20)23-2)7-9-13(18)17-11-5-3-4-6-19(11)15(9)22/h3-7H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOIRUZLLYHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)
![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)
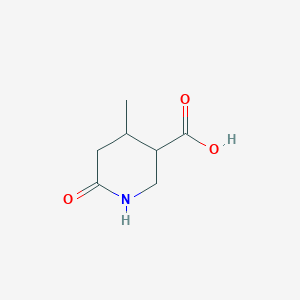
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/no-structure.png)
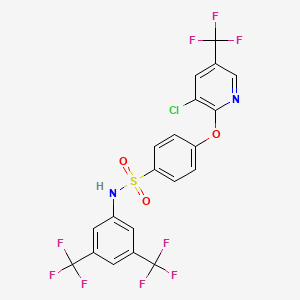
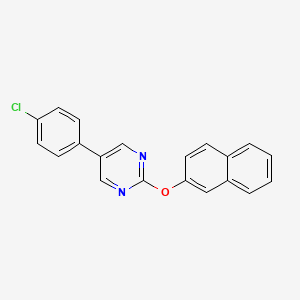
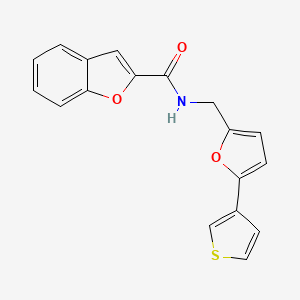
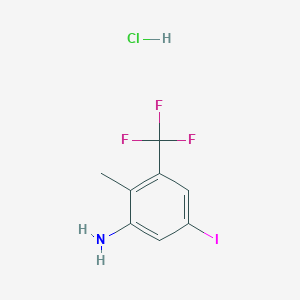
![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2748700.png)
![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)
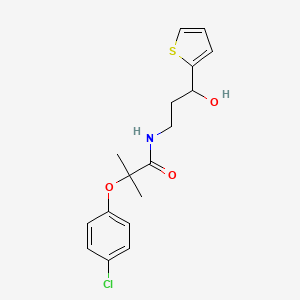
![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)
